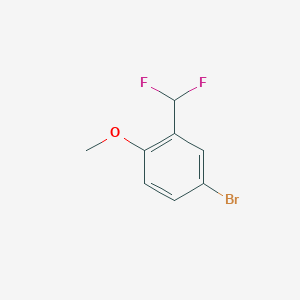

4-Bromo-2-(difluoromethyl)-1-methoxybenzene

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-bromo-2-(difluoromethyl)-1-methoxybenzene, reflecting the precise positioning of substituents on the benzene ring. The molecular formula C8H7BrF2O indicates the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom, yielding a molecular weight of 237.04 grams per mole. This formula represents a monosubstituted benzene derivative where the methoxy group occupies the primary position, the difluoromethyl group is located at the ortho position relative to the methoxy group, and the bromine atom is positioned para to the methoxy substituent.

Alternative nomenclature systems provide additional descriptive names for this compound, including 5-bromo-2-methoxybenzodifluoride and 4-bromo-2-(difluoromethyl)anisole. The anisole designation acknowledges the methoxy-substituted benzene core structure, while the benzodifluoride terminology emphasizes the difluoromethyl functionality. The Simplified Molecular Input Line Entry System representation COC1=CC=C(Br)C=C1C(F)F provides a linear notation that unambiguously defines the molecular connectivity. This structural arrangement places the methoxy oxygen atom as a moderately electron-donating group, while both the bromine and difluoromethyl substituents function as electron-withdrawing moieties, creating a complex electronic environment within the aromatic system.

The compound exhibits several important structural features that influence its chemical behavior and physical properties. The difluoromethyl group introduces significant electronegativity due to the presence of two fluorine atoms, while the bromine substituent provides both electronic and steric effects. The methoxy group contributes to the overall polarity of the molecule and can participate in various intermolecular interactions. These combined effects result in a compound with distinctive reactivity patterns and spectroscopic signatures that differentiate it from simpler halogenated aromatics.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound are not directly available in the current literature, general principles of crystallographic analysis for similar difluoromethyl-containing aromatic compounds provide valuable insights into expected structural parameters. X-ray diffraction studies of related structures typically employ data collection at reduced temperatures, commonly 100 Kelvin, to minimize thermal motion and improve the precision of atomic position determination. The refinement process for such compounds generally utilizes direct methods for phase determination, followed by iterative refinement of positional and anisotropic displacement parameters until convergence criteria are met, typically achieving R-factors below five percent.

The conformational behavior of this compound is influenced by the rotational freedom of the difluoromethyl and methoxy substituents relative to the benzene ring plane. The difluoromethyl group can adopt various orientations, with the carbon-hydrogen bond rotating around the carbon-carbon bond connecting it to the aromatic ring. Similarly, the methoxy group exhibits rotational flexibility around the carbon-oxygen bond linking the methyl group to the benzene ring. These rotational degrees of freedom create multiple possible conformational arrangements that can be characterized through computational modeling and experimental studies.

The crystal packing arrangements of related compounds suggest that intermolecular interactions, including halogen bonding involving the bromine and fluorine atoms, may play significant roles in determining solid-state structures. The presence of multiple electronegative atoms creates opportunities for various non-covalent interactions that influence both molecular conformation and crystal structure. These interactions can include carbon-hydrogen to fluorine contacts, bromine to oxygen interactions, and aromatic stacking arrangements that contribute to the overall stability of crystalline forms.

| Crystallographic Parameter | Expected Range | Reference Compounds |

|---|---|---|

| Data Collection Temperature | 100-150 K | Related difluoromethyl aromatics |

| R-factor Convergence | < 5% | Similar halogenated compounds |

| Bond Length C-F | 1.35-1.38 Å | Fluorocarbon standards |

| Bond Length C-Br | 1.89-1.93 Å | Brominated aromatics |

| Bond Length C-O | 1.36-1.40 Å | Methoxy aromatics |

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through multiple analytical approaches. Fluorine-19 nuclear magnetic resonance represents the most diagnostic technique for this compound, producing characteristic signal patterns that confirm the presence and environment of the difluoromethyl group. The fluorine nuclei in the difluoromethyl substituent typically generate doublet signals appearing near negative 80 parts per million in the fluorine-19 spectrum, with coupling constants ranging from 250 to 300 Hertz reflecting the geminal fluorine-fluorine interaction. This spectroscopic signature provides unambiguous identification of the difluoromethyl functionality and distinguishes it from other fluorinated substituents.

Proton nuclear magnetic resonance spectroscopy reveals the aromatic hydrogen environments and the methoxy group characteristics. The aromatic protons appear in the typical aromatic region between 6.5 and 8.0 parts per million, with specific chemical shifts and coupling patterns reflecting the electronic effects of the bromine, difluoromethyl, and methoxy substituents. The methoxy group produces a characteristic singlet around 3.8 parts per million, integrating for three hydrogens. The difluoromethyl hydrogen appears as a distinctive triplet due to coupling with the two equivalent fluorine atoms, typically observed around 6.5 parts per million with a characteristic coupling constant.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes. The carbon-fluorine stretching vibrations appear as strong absorptions in the 1100-1200 wavenumber region, while the oxygen-difluoromethyl stretching modes generate signals between 1250-1350 wavenumbers. The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1400-1600 wavenumber range, and the methoxy group contributes characteristic carbon-oxygen and carbon-hydrogen stretching absorptions. The bromine substituent influences the aromatic vibrational patterns through mass and electronic effects, creating subtle but detectable changes in the fingerprint region.

Mass spectrometry analysis employs high-resolution techniques to achieve exact mass determination within two parts per million error tolerance. The molecular ion peak appears at mass-to-charge ratio 237.04, corresponding to the intact molecular formula C8H7BrF2O. Fragmentation patterns typically involve loss of the methoxy group, difluoromethyl group, or bromine atom, creating characteristic daughter ions that confirm the structural assignment. The distinctive isotope pattern resulting from the bromine atom provides additional confirmation, with the molecular ion and molecular ion plus two peaks appearing in the expected 1:1 ratio characteristic of monobrominated compounds.

| Spectroscopic Method | Key Diagnostic Signals | Chemical Shift/Frequency | Multiplicity/Intensity |

|---|---|---|---|

| Fluorine-19 Nuclear Magnetic Resonance | Difluoromethyl fluorines | -80 parts per million | Doublet, J = 250-300 Hz |

| Proton Nuclear Magnetic Resonance | Methoxy protons | 3.8 parts per million | Singlet, 3H |

| Proton Nuclear Magnetic Resonance | Difluoromethyl proton | 6.5 parts per million | Triplet |

| Infrared Spectroscopy | Carbon-fluorine stretch | 1100-1200 cm⁻¹ | Strong |

| Infrared Spectroscopy | Oxygen-difluoromethyl stretch | 1250-1350 cm⁻¹ | Medium |

| Mass Spectrometry | Molecular ion | 237.04 m/z | Base peak |

Propriétés

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCUJGHZHVIYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Bromo-2-(difluoromethyl)-1-methoxybenzene, with the CAS number 1261512-49-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom and a difluoromethyl group attached to a methoxy-substituted benzene ring. This configuration may influence its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cellular membranes. This property allows it to modulate the activity of specific biological targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds range from 0.5 to 8 μg/mL against these pathogens .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant growth inhibition .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several substituted methoxybenzenes, including those with bromine and difluoromethyl groups. Results indicated that these compounds displayed potent activity against resistant bacterial strains, with MIC values supporting their potential as therapeutic agents .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of methoxy-substituted aromatic compounds. The study found that certain derivatives inhibited the growth of breast cancer cells more effectively than standard chemotherapeutics, showcasing their potential as lead compounds in drug development .

Table 1: Biological Activity Summary

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical industry is one of the primary domains where 4-Bromo-2-(difluoromethyl)-1-methoxybenzene is being investigated. Its structural attributes contribute to its potential as a drug candidate or as an intermediate in the synthesis of biologically active compounds.

Key Findings:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. Further research is necessary to evaluate the specific activity of this compound against various pathogens.

- Anticancer Potential: Research into fluorinated compounds indicates that they may possess anticancer properties due to their ability to interact with biological targets in unique ways. Studies are ongoing to elucidate the mechanism of action of this compound in cancer cell lines.

| Application Area | Potential Impact | References |

|---|---|---|

| Antimicrobial | Significant activity against bacteria and fungi | |

| Anticancer | Possible interactions with cancer cell pathways |

Material Science Applications

In material science, this compound is being explored for its potential use in developing advanced materials, particularly in the synthesis of polymers and coatings.

Key Findings:

- Polymer Synthesis: The difluoromethyl group can enhance the thermal stability and chemical resistance of polymers. Research is being conducted on how this compound can be incorporated into polymer matrices.

- Coating Technologies: The unique chemical properties may allow for the development of coatings with improved durability and resistance to environmental factors.

| Application Area | Potential Impact | References |

|---|---|---|

| Polymer Development | Enhanced thermal stability | |

| Coatings | Improved durability and resistance |

Synthetic Chemistry Applications

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for various synthetic transformations that can lead to new derivatives with enhanced properties.

Synthetic Routes:

- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions to form complex organic molecules, which are essential in drug discovery and development.

| Synthetic Methodology | Description |

|---|---|

| Nucleophilic Substitution | Introduction of new functional groups via bromine substitution |

| Cross-Coupling Reactions | Formation of complex molecules through coupling with other reagents |

Case Studies

- Antimicrobial Activity Study : A recent investigation into structurally similar compounds revealed that fluorinated derivatives exhibited enhanced activity against resistant bacterial strains, suggesting that this compound could also show promise in this area .

- Polymer Development Research : A study focused on incorporating difluoromethyl groups into polymer chains demonstrated improved thermal stability and mechanical properties, indicating potential applications for this compound in high-performance materials .

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Properties

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, reactivity, and applications.

Table 1: Structural and Physical Properties Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-2-(difluoromethyl)-1-methoxybenzene | 1261512-49-5 | C₈H₆BrF₂O | 249.04 | -OCH₃, -CF₂H, -Br (positions 1,2,4) |

| 4-Bromo-2-(bromomethyl)-1-methoxybenzene | 184970-28-3 | C₈H₈Br₂O | 279.96 | -OCH₃, -CH₂Br, -Br (positions 1,2,4) |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | C₇H₄BrF₃ | 225.01 | -F, -CF₂H, -Br (positions 1,2,4) |

| 1-Bromo-2-(difluoromethyl)-4-methoxybenzene | 1214329-81-3 | C₈H₆BrF₂O | 249.04 | -OCH₃, -CF₂H, -Br (positions 1,4,2)* |

*Positional isomer of the target compound.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-Bromo-2-(difluoromethyl)-1-methoxybenzene typically follows a multi-step approach involving:

- Starting from appropriately substituted benzene derivatives (e.g., 4-bromo-2-methoxybenzene or related precursors).

- Introduction of the difluoromethyl group via selective fluorination or difluoromethylation reactions.

- Halogenation or bromination steps when necessary to install the bromine substituent.

- Methoxylation or use of methoxy-substituted starting materials to ensure the methoxy group is present at the desired position.

Preparation of Key Intermediates

Preparation of 4-Bromo-2,6-difluorobenzaldehyde as a Model Intermediate

A closely related intermediate, 4-bromo-2,6-difluorobenzaldehyde, can be prepared starting from 3,5-difluorobromobenzene using lithiation and formylation:

- Lithiation Step: 3,5-difluorobromobenzene is treated with butyllithium in tetrahydrofuran (THF) at low temperature (-150 to 100 °C) to generate the corresponding aryllithium species.

- Formylation: The aryllithium intermediate is then reacted with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding 4-bromo-2,6-difluorobenzaldehyde.

- Work-up: The reaction mixture undergoes distillation and filtration to isolate the aldehyde as a white crystalline solid with yields ≥80%.

Introduction of Difluoromethyl Group

The difluoromethyl group (-CF2H) is typically introduced by specialized fluorination or difluoromethylation reactions. Although direct methods for this compound are scarce, literature methods for related compounds suggest:

- Use of difluoromethylating reagents such as difluoromethyltriphenylphosphonium salts or difluorocarbene precursors under mild conditions.

- Transition metal-catalyzed difluoromethylation of aryl halides or boronic acids.

- Electrophilic fluorination of methyl groups adjacent to aromatic rings to produce difluoromethyl substituents.

These methods require careful control of reaction conditions to maintain selectivity and yield.

Methoxylation and Bromination

Based on synthetic precedents for methoxy- and bromo-substituted benzenes:

- Methoxylation is often achieved by nucleophilic substitution of hydroxy groups or direct methylation of phenols using methylating agents.

- Bromination at the 4-position can be accomplished by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid polybromination.

For example, 4-bromo-1-methoxy-2-methylbenzene and related compounds have been synthesized by bromination of methoxy-substituted benzenes at specific positions, followed by purification via column chromatography.

Representative Preparation Procedure (Literature-Based)

Summary Table of Preparation Parameters

Research Findings and Notes

- The preparation of difluoromethylated aromatic compounds remains a synthetic challenge due to the reactivity and selectivity required for difluoromethyl group installation.

- The use of 3,5-difluorobromobenzene as a starting material offers cost-effective access to fluorinated intermediates.

- Avoidance of toxic reagents such as potassium cyanide and strong corrosive acids improves environmental safety and scalability.

- Bromination and methoxylation steps are well-established and can be adapted to substrates bearing difluoromethyl groups with careful optimization.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-(difluoromethyl)-1-methoxybenzene, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with brominated aromatic precursors (e.g., 4-bromo-1-methoxybenzene derivatives) and introduce difluoromethyl groups via radical fluorination or nucleophilic substitution. describes a similar procedure using a 0.2 mmol scale, achieving 91% yield via a multicomponent reaction under reflux conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For example, using CH₂Cl₂ as a solvent and thionyl chloride as a reagent improved yields in related brominated aromatic systems (60% yield reported in ) .

- Step 3 : Purify via column chromatography or recrystallization. Monitor reaction progress using TLC or GC-MS, as demonstrated in .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- 1H/13C NMR : Focus on distinguishing methoxy (-OCH₃) and difluoromethyl (-CF₂H) groups. In , methoxy protons resonate at δ 3.8–4.0 ppm, while difluoromethyl protons appear as a triplet (J = 54–56 Hz) near δ 6.0–7.0 ppm. Aromatic protons are typically split into multiplets (δ 6.8–7.5 ppm) .

- Mass Spectrometry : Use ESI-MS or SFC-MS to confirm molecular ion peaks. For example, [M+H]+ at m/z 246.05 (calculated) matches the molecular formula C₈H₆BrF₂O .

- Table: Key NMR Peaks (from )

| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Methoxy (-OCH₃) | 3.90 (s) | 56.8 |

| Difluoromethyl (-CF₂H) | 6.75 (t, J = 55 Hz) | 112.2 (dd) |

| Aromatic protons | 7.00–7.46 (m) | 128.5–162.5 |

Q. What are common intermediates in the synthesis of brominated aromatic compounds like this compound?

- Key Intermediates :

- Bromo-methoxybenzene derivatives : 1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4) is a precursor used in similar syntheses () .

- Fluorinated intermediates : 4-Bromo-1,2-difluorobenzene (CAS 1575-37-7) can serve as a template for introducing fluorine substituents () .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of this compound in medicinal chemistry applications?

- Methodology :

- Electronic Effects : The -CF₂H group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at the para position ( discusses fluorine’s inductive effects) .

- Steric Effects : The difluoromethyl group introduces steric bulk, potentially hindering π-π stacking in protein-ligand interactions. Computational docking studies (e.g., using AutoDock Vina) can model these effects .

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?

- Troubleshooting Strategies :

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities. For example, detected a byproduct at m/z 328 (likely due to incomplete chlorination) .

- Reaction Optimization : Adjust stoichiometry (e.g., excess thionyl chloride in chlorination steps) or switch solvents (e.g., from CH₂Cl₂ to DMF for polar intermediates) .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and electron density maps. applied this to predict regioselectivity in brominated imidazole derivatives .

- NBO Analysis : Quantify hyperconjugative interactions between the bromine atom and difluoromethyl group to explain directing effects .

Q. What are the potential applications of this compound in drug discovery, particularly for CNS targets?

- Methodology :

- Serotonin Transporter Probes : Analogous brominated compounds (e.g., citalopram derivatives in ) were used to study S1/S2 binding sites. The difluoromethyl group may enhance blood-brain barrier permeability .

- In Vitro Screening : Test affinity for monoamine transporters using radioligand assays (e.g., [³H]paroxetine binding) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.